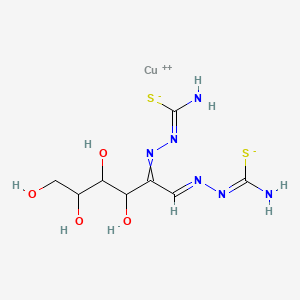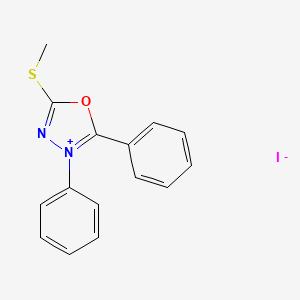
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methylsulfanyl group and two phenyl groups attached to the oxadiazole ring, with an iodide ion as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . The reaction conditions often require the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxadiazoles can be achieved using reagents such as manganese dioxide, DBU, and bromotrichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine, chlorine, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s structure allows it to bind to specific sites on proteins, influencing their activity.
類似化合物との比較
Similar Compounds
2,3-Diphenyl-1,3,4-oxadiazole: Lacks the methylsulfanyl group.
5-(Methylsulfanyl)-1,3,4-oxadiazole: Lacks the diphenyl groups.
2-Phenyl-1,3,4-oxadiazole: Contains only one phenyl group.
Uniqueness
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide is unique due to the presence of both the methylsulfanyl group and two phenyl groups, which can influence its chemical reactivity and biological activity. The iodide counterion also contributes to its distinct properties compared to other oxadiazole derivatives.
特性
CAS番号 |
52816-39-4 |
|---|---|
分子式 |
C15H13IN2OS |
分子量 |
396.2 g/mol |
IUPAC名 |
5-methylsulfanyl-2,3-diphenyl-1,3,4-oxadiazol-3-ium;iodide |
InChI |
InChI=1S/C15H13N2OS.HI/c1-19-15-16-17(13-10-6-3-7-11-13)14(18-15)12-8-4-2-5-9-12;/h2-11H,1H3;1H/q+1;/p-1 |
InChIキー |
YYXNRNWABVBQAJ-UHFFFAOYSA-M |
正規SMILES |
CSC1=N[N+](=C(O1)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


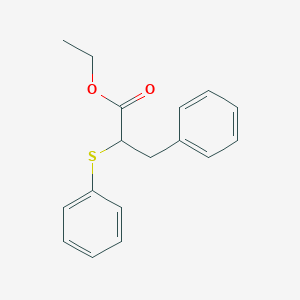
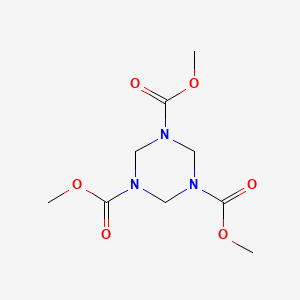
![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)
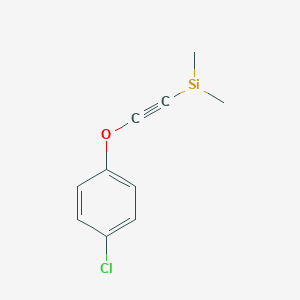
![1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634345.png)
![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)
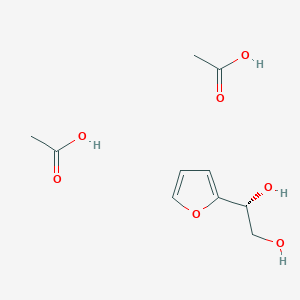


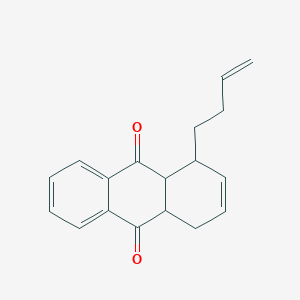
![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)
![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)
